ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a benzenesulfonylmethyl substituent at position 6 and a 4-ethoxy-3-methoxyphenyl group at position 3. Tetrahydropyrimidine derivatives are widely studied for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
ethyl 6-(benzenesulfonylmethyl)-4-(4-ethoxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-4-31-18-12-11-15(13-19(18)30-3)21-20(22(26)32-5-2)17(24-23(27)25-21)14-33(28,29)16-9-7-6-8-10-16/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYNONIYSFSNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=CC=C3)C(=O)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparative analysis with analogous tetrahydropyrimidine-5-carboxylates:
Key Observations:
- The benzenesulfonylmethyl group at position 6 introduces strong electron-withdrawing and steric effects, which may influence reactivity and intermolecular interactions (e.g., hydrogen bonding) compared to methyl or bromomethyl groups .
Spectral and Crystallographic Data
NMR Analysis:
- Substituents significantly impact chemical shifts. For example, the benzenesulfonyl group in the target compound would deshield adjacent protons, causing distinct downfield shifts in the ¹H NMR spectrum compared to methyl or bromomethyl groups .
Crystallography:
- Tools like SHELX and ORTEP are used to resolve crystal structures. The bulky benzenesulfonyl group may induce unique puckering in the tetrahydropyrimidine ring, as described by Cremer and Pople’s ring puckering coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
